6-(4-Methylphenyl)-5-hexyn-1-ol
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Overview
Description
6-(4-Methylphenyl)-5-hexyn-1-ol is an organic compound characterized by the presence of a hexynyl chain attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-5-hexyn-1-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)-5-hexyn-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hexynyl chain or the phenyl group can undergo substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alkane or alkene derivative.
Scientific Research Applications
6-(4-Methylphenyl)-5-hexyn-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives has shown potential anticancer activity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)-5-hexyn-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may bind to estrogen receptors, influencing gene expression and cellular functions . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-[(E)-(4-methylphenyl)imino]methylphenol: This compound shares structural similarities and has been studied for its antibacterial and antioxidant activities.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and use as a food additive.
Uniqueness
6-(4-Methylphenyl)-5-hexyn-1-ol is unique due to its hexynyl chain, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
6-(4-methylphenyl)hex-5-yn-1-ol |
InChI |
InChI=1S/C13H16O/c1-12-7-9-13(10-8-12)6-4-2-3-5-11-14/h7-10,14H,2-3,5,11H2,1H3 |
InChI Key |
DCELRFJIOLVTRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CCCCCO |
Origin of Product |
United States |
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